REACTION_SMILES
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[Cl:8][c:9]1[cH:10][c:11]([O:12][CH2:13][CH:14]2[CH2:15][N:16]([C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[C:17](=[O:19])[O:18]2)[cH:27][cH:28][cH:29]1.[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[Cl:8][c:9]1[cH:10][c:11]([O:12][CH2:13][CH:14]2[CH2:15][NH:16][C:17](=[O:19])[O:18]2)[cH:27][cH:28][cH:29]1
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Name
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CC(C)(C)OC(=O)N1CC(COc2cccc(Cl)c2)OC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(COc2cccc(Cl)c2)OC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C1NCC(COc2cccc(Cl)c2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |